molecular formula C6H5Cl2NO B151011 (2,6-Dichloropyridin-3-yl)methanol CAS No. 55304-90-0

(2,6-Dichloropyridin-3-yl)methanol

Cat. No.: B151011
CAS No.: 55304-90-0
M. Wt: 178.01 g/mol
InChI Key: FWEVVZQDRPWAND-UHFFFAOYSA-N
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Description

(2,6-Dichloropyridin-3-yl)methanol is a chemical compound with the molecular formula C₆H₅Cl₂NO and a molecular weight of 178.02 g/mol . It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 2 and 6 positions and a hydroxymethyl group at the 3 position of the pyridine ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2,6-Dichloropyridin-3-yl)methanol can be synthesized through several methods. One common method involves the reaction of 2,6-dichloropyridine with formaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic addition of the hydroxymethyl group to the pyridine ring, followed by reduction to yield the desired product .

Another method involves the use of Dess-Martin periodane as an oxidizing agent. In this method, this compound is dissolved in dichloromethane, and Dess-Martin periodane is added at room temperature. The reaction mixture is stirred for a specified period, typically around 2 hours, to achieve the desired conversion .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2,6-Dichloropyridin-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: (2,6-Dichloropyridin-3-yl)carboxylic acid or (2,6-Dichloropyridin-3-yl)aldehyde.

    Reduction: (2,6-Dichloropyridin-3-yl)methanamine.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

(2,6-Dichloropyridin-3-yl)methanol serves as an important intermediate in the synthesis of various organic compounds. Its applications in chemical synthesis include:

  • Pharmaceuticals : Utilized in the development of drugs due to its structural similarity to biologically active molecules.
  • Agrochemicals : Employed in the synthesis of pesticides and herbicides.

Case Study: Synthesis of Antiviral Agents

Research has demonstrated that derivatives of this compound can inhibit viral replication. For example, studies targeting Hepatitis B virus capsid assembly illustrate its potential as a lead compound for antiviral drug development.

Biological Applications

The compound's biological activity has made it a subject of interest in various research areas:

  • Enzyme Inhibition : Investigated for its potential to inhibit specific enzymes involved in disease pathways.
  • Receptor Modulation : Its structure allows for interactions with biological receptors, making it relevant in pharmacological studies.
Compound DerivativeTarget DiseaseActivity TypeReference
This compoundHepatitis BViral replication inhibition
2-(2,6-Dichloropyridin-3-yl)ethanolAntifungalAntimicrobial activity
(3-Amino-2,6-dichloropyridin-4-yl)methanolInflammatory diseasesAnti-inflammatory

Medical Applications

In medicine, this compound has been explored for its potential therapeutic effects:

  • Drug Development : It acts as a precursor for synthesizing compounds targeting various diseases.

Case Study: Development of Anti-Cancer Agents

Research indicates that modifications to the this compound framework can yield compounds with enhanced efficacy against cancer cells. Studies have shown promising results in preclinical trials.

Industrial Applications

The compound is also utilized in industrial settings:

  • Agrochemicals Production : Used in formulating pesticides and herbicides that enhance crop yield.

Data Table: Industrial Uses of this compound

Application AreaSpecific Use
AgrochemicalsSynthesis of pesticides
Material ScienceDevelopment of specialty chemicals
Environmental MonitoringTracers for pollution studies

Environmental Applications

This compound can be employed in environmental studies:

  • Pollution Control : Used as markers to trace pollutants and study their environmental impact.

Case Study: Environmental Tracing

Recent studies have utilized this compound as a tracer in water samples to monitor contamination levels and movement of pollutants through ecosystems.

Mechanism of Action

The mechanism of action of (2,6-Dichloropyridin-3-yl)methanol depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor modulator by binding to active sites or receptor domains, thereby altering the activity of the target molecule. The presence of chlorine atoms and the hydroxymethyl group can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2,6-Dichloropyridine): Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.

    (3-Hydroxymethylpyridine): Lacks the chlorine atoms, resulting in different chemical and biological properties.

    (2,6-Dichloro-4-pyridinol): Contains a hydroxyl group at the 4 position instead of the 3 position, leading to different reactivity and applications.

Uniqueness

(2,6-Dichloropyridin-3-yl)methanol is unique due to the presence of both chlorine atoms and the hydroxymethyl group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, including organic synthesis, medicinal chemistry, and agrochemical production.

Biological Activity

(2,6-Dichloropyridin-3-yl)methanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, applications in drug development, and comparative biological activity with related compounds.

Chemical Structure and Properties

This compound features a pyridine ring substituted with two chlorine atoms at the 2 and 6 positions and a hydroxymethyl group at the 3 position. This unique structure contributes to its biological activity by enhancing its binding affinity to various biological targets.

The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor and receptor modulator . The compound can bind to active sites or receptor domains, altering the activity of target molecules. The presence of chlorine atoms and the hydroxymethyl group significantly influence its binding properties and specificity for various targets, including viral proteins and enzymes involved in disease pathways.

Biological Activity

Research indicates that this compound exhibits notable biological activities:

  • Antiviral Activity : It has been investigated for its potential to inhibit viral replication, particularly in Hepatitis B virus capsid assembly. This inhibition is facilitated by its structural features that enhance binding to viral proteins.
  • Enzyme Inhibition : The compound has shown promise as an inhibitor for various enzymes, making it a candidate for drug development targeting diseases such as cancer and infections.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is presented in the table below:

Compound NameStructural FeaturesBiological Activity
(2-Chloropyridin-3-yl)methanolOne chlorine atom on pyridineLimited antiviral activity
(2,4-Dichloropyridin-3-yl)methanolTwo chlorine atoms at different positionsAntimicrobial properties
(3-Pyridyl)methanolNo chlorine substitutionLower binding affinity
(2-Methylpyridin-3-yl)methanolMethyl group instead of chlorineDifferent pharmacological profile
This compound Two chlorine atoms and hydroxymethyl groupSignificant antiviral and enzyme inhibition

This table illustrates that the combination of two chlorine atoms and a hydroxymethyl group in this compound enhances its biological activity compared to other similar compounds.

Case Studies

  • Antiviral Research : A study focused on the compound's effectiveness against Hepatitis B demonstrated that it inhibited viral replication by interfering with capsid assembly. The study highlighted the potential for developing antiviral therapies based on this compound.
  • Cancer Research : Another investigation explored its role as an enzyme inhibitor in cancer cell lines. Results indicated that this compound effectively reduced cell proliferation by targeting specific enzymes involved in tumor growth .

Q & A

Q. Basic Synthesis and Optimization

Q. Q1. What are the established synthetic routes for (2,6-dichloropyridin-3-yl)methanol, and how do reaction conditions influence yield?

A1. The compound is synthesized via nucleophilic substitution or oxidation-reduction strategies. For example, this compound derivatives are prepared using LDA (lithium diisopropylamide) and aldehydes, followed by purification via flash chromatography (0–40% i-Hex-EtOAc gradient) . Critical parameters include temperature control (−78°C for LDA reactions), stoichiometric ratios, and solvent choice (THF or DMF). Yields vary significantly (23–80%), emphasizing the need for precise reagent addition and inert atmospheres .

Q. Purification and Characterization

Q. Q2. What chromatographic and spectroscopic methods are recommended for purifying and characterizing this compound?

A2. Flash chromatography on silica gel with gradients (e.g., 0–20% i-Hex-EtOAc) effectively removes byproducts . Characterization requires HPLC-MS (electrospray ionization) for molecular ion detection ([M−H]+ at m/z 280/282) and 1H NMR (δ 2.5–7.5 ppm for pyridine ring protons and hydroxyl groups). IR spectroscopy (e.g., ν~3057 cm⁻¹ for C-H stretching) confirms functional groups .

Q. Stability and Storage

Q. Q3. How should this compound be stored to prevent degradation, and what are its stability-limiting factors?

A3. Store under inert gas (N₂/Ar) at −20°C in amber vials to avoid moisture absorption and photodegradation. Stability is influenced by the electron-withdrawing Cl substituents, which reduce susceptibility to oxidation but may promote hydrolysis under acidic/basic conditions. Monitor purity via HPLC; degradation products include ketones (e.g., (2,6-dichloropyridin-3-yl)methanone) .

Q. Advanced Mechanistic Insights

Q. Q4. How can computational modeling predict the reactivity of this compound in nucleophilic reactions?

A4. DFT calculations (B3LYP/6-31G*) model the electron-deficient pyridine ring, showing enhanced electrophilicity at C4 due to Cl substituents. Solvent effects (e.g., DMSO polarity) stabilize transition states in SNAr reactions. Molecular docking studies further predict binding affinities for biological targets (e.g., β-lactamases) .

Q. Applications in Drug Discovery

Q. Q5. What role does this compound play as a building block in β-lactamase inhibitor design?

A5. It serves as a core scaffold for OXA-48 β-lactamase inhibitors. The dichloropyridine moiety enhances binding to the enzyme’s active site, while the hydroxymethyl group allows functionalization (e.g., silylation with tert-butyldimethylsilyl chloride for improved lipophilicity) . Structure-activity relationship (SAR) studies prioritize substituents at C3 and C5 for potency .

Q. Handling Contradictory Data

Q. Q6. How should researchers address discrepancies in reported synthetic yields or spectroscopic data?

A6. Cross-validate methods: Replicate reactions under identical conditions (e.g., LDA equivalents, reaction time). Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas and 2D NMR (COSY, HSQC) for structural elucidation. Contradictions in yields (e.g., 23% vs. 80%) may arise from purification efficiency or side reactions (e.g., over-oxidation to ketones) .

Q. Derivative Synthesis and Activity

Q. Q7. What strategies optimize the synthesis of this compound derivatives for enhanced bioactivity?

A7. Introduce substituents via:

  • Mitsunobu reactions : Convert the hydroxyl group to ethers using DIAD/TPP.
  • Oxidation : Dess-Martin periodinane oxidizes the alcohol to ketones for further functionalization .
    Derivatives like cyclopentyl(2,6-dichloro-5-methylpyridin-3-yl)methanol show improved pharmacokinetic profiles (logP ~2.59) and thermal stability (predicted bp 402°C) .

Q. Safety and Hazard Mitigation

Q. Q8. What safety protocols are essential when handling this compound?

A8. Use PPE (gloves, goggles) due to potential skin/eye irritation. Avoid inhalation; work in a fume hood. Waste disposal must follow halogenated organic compound guidelines. LC-MS monitoring ensures reaction completion, minimizing exposure to unreacted starting materials (e.g., toxic aldehydes) .

Q. Analytical Challenges

Q. Q9. How can researchers overcome low ionization efficiency in mass spectrometry for this compound?

A9. Employ derivatization: Trimethylsilylation of the hydroxyl group enhances volatility and ionization in GC-MS. Alternatively, use matrix-assisted laser desorption/ionization (MALDI) with α-cyano-4-hydroxycinnamic acid as the matrix .

Q. Comparative Reactivity

Q. Q10. How does the reactivity of this compound differ from its fluoro or methyl-substituted analogs?

A10. Chlorine’s strong electron-withdrawing effect accelerates nucleophilic aromatic substitution compared to methyl groups. Fluorine analogs (e.g., (6-fluoro-2-(trifluoromethyl)pyridin-3-yl)methanol) exhibit higher metabolic stability but lower solubility due to trifluoromethyl hydrophobicity .

Properties

IUPAC Name

(2,6-dichloropyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO/c7-5-2-1-4(3-10)6(8)9-5/h1-2,10H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWEVVZQDRPWAND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1CO)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30482830
Record name (2,6-dichloropyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30482830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55304-90-0
Record name (2,6-dichloropyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30482830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Dissolve 2,6-dichloronicotinic acid (1000 mg, 5.21 mmol) in anhydrous tetrahydrofuran (5 mL). Cool to 0° C. Add borane-tetrahydrofuran complex (7.82 mL, 7.82 mmol, 1.0 M in tetrahydrofuran) slowly. Stir the mixture at room temperature overnight. Add water (1 mL) and potassium carbonate, stir for 2 hours, filter and concentrate to give a residue. Chromatograph the residue on silica gel eluting with 10:90 to 20:80 ethyl acetate:hexanes to give (2,6-dichloropyridin-3-yl)-methanol (876 mg, 94%). 1H NMR (400 MHz, MeOH-d4) δ 7.96 (d, 1H, J=8.0 Hz), 7.45 (d, 1H, J=8.0 Hz), 4.64 (s, 2H).
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1000 mg
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5 mL
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7.82 mL
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1 mL
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hexanes
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Synthesis routes and methods II

Procedure details

To a solution of 2,6-dichloronicotinic acid (1 g, 5.2 mmol) in THF (10 mL) was added NaBH4 (591 mg, 15.6 mmol) at 0° C. The mixture was stirred for 30 min and then BF3.OEt2 (2.2 g, 15.6 mmol) was added drop wise at 0° C. After addition was complete, the mixture was stirred at room temperature for 10 hr, until the reaction was completed. The reaction mixture was quenched by the addition of saturated NH4Cl solution (50 mL) and extracted with ethyl acetate (3×30 mL). The combined organic layers were washed with brine (30 mL), dried over Na2SO4 and concentrated to give the desired product as a white solid which was used in next step without further purification. (820 mg, Yield 80%).
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591 mg
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10 mL
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2.2 g
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80%

Synthesis routes and methods III

Procedure details

260 g (1.18 mols) of this 2,6-dichloro-3-acetoxymethylpyridine, 520 ml (2 mols) of aqueous 2N sodium hydroxide solution and 520 ml of methanol are heated under reflux for 2 hours. The methanol is then removed on a rotary evaporator and the residual water phase is extracted by shaking with diethyl ether. After drying the organic phase over magnesium sulphate and concentrating the solution, crude crystalline 2,6-dichloro-3-hydroxymethylpyridine is obtained, which can be purified by recrystallisation from a mixture of cyclohexane/diethyl ether.
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260 g
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520 mL
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Synthesis routes and methods IV

Procedure details

To a solution of 2,6-dichloronicotinic acid (10 g) in MeOH (300 mL) was added oxalyl chloride (5.5 mL) dropwise at 0° C. The mixture was heated to 60° C. for a couple of hours until reaction complete. Upon concentration, the residue was dissolved in ether and added lithium aluminum hydride (2.3 g) slowly at 0° C. The reaction was stirred at 0° C. for 1 h and added water (2.3 mL) dropwise to quench excess lithium aluminum hydride. The resulting mixture was added 15% NaOH (2.3 mL) slowly, water (6.9 mL) and stirred at 0° C. for an additional 1 h. The slush solution was filtered through celite and washed with ether. The filtrate was concentrated to give the title compound (6.5 g).
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10 g
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5.5 mL
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300 mL
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Synthesis routes and methods V

Procedure details

Lithium aluminum hydride (1.78 g) was suspended in dry tetrahydrofuran (10 ml), and 2,6-dichloronicotinic acid was added under ice-cooling at an inside temperature of not more than 10° C. The mixture was stirred under ice-cooling for 1 hr and 28% aqueous amonia was added dropwise to the reaction mixture until foams disappeared. Methanol was added and the mixture was stirred at room temperature for 3 hr, and filtered through celite. The mother liquor was concentrated and the residue was applied to flash silica gel column chromatography (silica gel, 200 ml) and eluted with chloroform:ethyl acetate=8:1 to give 2,6-dichloro-3-hydroxymethylpyridine as colorless crystals (2.89 g).
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1.78 g
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